![molecular formula C46H32O6 B12559590 2-{Bis[4-(4-benzoylphenoxy)phenyl]methyl}benzoic acid CAS No. 192699-93-7](/img/structure/B12559590.png)
2-{Bis[4-(4-benzoylphenoxy)phenyl]methyl}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{Bis[4-(4-benzoylphenoxy)phenyl]methyl}benzoic acid is a complex organic compound characterized by its aromatic structure and multiple functional groups. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure, which includes benzoyl and phenoxy groups, makes it a subject of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Bis[4-(4-benzoylphenoxy)phenyl]methyl}benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the benzoylation of substituted phenols under low temperature, followed by Fries rearrangement using anhydrous aluminum chloride as a catalyst . The reaction conditions often require precise control of temperature and the use of solvents like 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis, such as the use of catalysts and controlled reaction environments, are likely applied on a larger scale to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-{Bis[4-(4-benzoylphenoxy)phenyl]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, such as converting ketones to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents into the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Anhydrous aluminum chloride for Fries rearrangement.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-{Bis[4-(4-benzoylphenoxy)phenyl]methyl}benzoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Studied for its potential use in drug development, particularly for its antimicrobial activity.
Wirkmechanismus
The mechanism of action of 2-{Bis[4-(4-benzoylphenoxy)phenyl]methyl}benzoic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to be due to its ability to disrupt bacterial cell membranes and inhibit key enzymes involved in bacterial cell division . The compound’s aromatic structure allows it to interact with various biological molecules, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzoic acid, 4-(2-phenyl-1H-benzimidazol-1-yl)-, methyl ester
- 4,4’-[1,2-pentanediylbis(oxy)]bis(benzoic acid)
- 2-{Bis[4-(phosphonooxy)phenyl]methyl}benzoic acid
Uniqueness
2-{Bis[4-(4-benzoylphenoxy)phenyl]methyl}benzoic acid is unique due to its specific combination of benzoyl and phenoxy groups, which confer distinct chemical properties and potential biological activities. Compared to similar compounds, it offers a unique structure that can be exploited for various applications in research and industry.
Eigenschaften
CAS-Nummer |
192699-93-7 |
|---|---|
Molekularformel |
C46H32O6 |
Molekulargewicht |
680.7 g/mol |
IUPAC-Name |
2-[bis[4-(4-benzoylphenoxy)phenyl]methyl]benzoic acid |
InChI |
InChI=1S/C46H32O6/c47-44(33-9-3-1-4-10-33)35-19-27-39(28-20-35)51-37-23-15-31(16-24-37)43(41-13-7-8-14-42(41)46(49)50)32-17-25-38(26-18-32)52-40-29-21-36(22-30-40)45(48)34-11-5-2-6-12-34/h1-30,43H,(H,49,50) |
InChI-Schlüssel |
UJIIFTBFFGCKBO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(C4=CC=C(C=C4)OC5=CC=C(C=C5)C(=O)C6=CC=CC=C6)C7=CC=CC=C7C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[tert-Butyl(dimethyl)silyl]oxy}pent-4-en-2-ol](/img/structure/B12559507.png)
![{[(3-Bromopropyl)(diphenyl)stannyl]methyl}(trimethyl)silane](/img/structure/B12559512.png)


![benzoic acid;2-[(4-methyl-3,6-dihydro-2H-pyran-3-yl)oxy]phenol](/img/structure/B12559527.png)

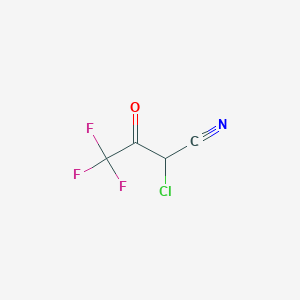
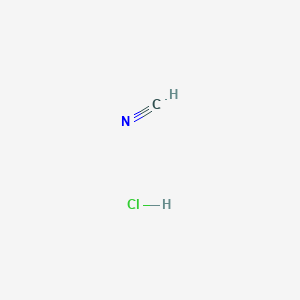
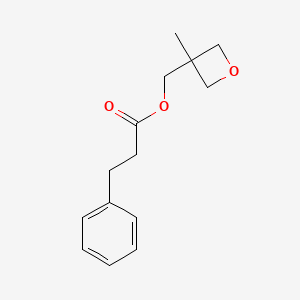

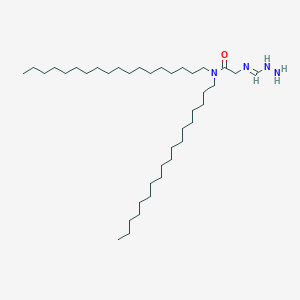
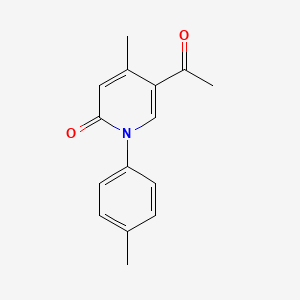
![1-Phenyl-2-oxa-6,10-dithiaspiro[4.5]decan-3-ol](/img/structure/B12559584.png)
![3-(Octadecyloxy)-2-[(prop-2-en-1-yl)oxy]propan-1-ol](/img/structure/B12559585.png)
